molecular formula C12H11FN2O4S B6418533 N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide CAS No. 1147775-70-9

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide

Cat. No. B6418533
CAS RN: 1147775-70-9
M. Wt: 298.29 g/mol
InChI Key: VVWGQLAJOFBURN-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide (FSMC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a useful reagent for the synthesis of numerous compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the formation of carbon-carbon bonds, as well as for the synthesis of heterocycles. Additionally, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has been used as a reactant in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide is not completely understood. However, it is believed to act as a nucleophile in the formation of carbon-carbon bonds, and to interact with the functional groups of peptides and peptidomimetics to form desired products. Additionally, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide may interact with the functional groups of other organic compounds to form desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide have not been extensively studied. However, it is believed to have no direct effect on the human body, and is generally considered to be non-toxic.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively inexpensive, and can be easily synthesized from commercially available reagents. Additionally, it is easy to use, and can be stored for long periods of time without losing its reactivity.
However, there are some limitations to using N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide in lab experiments. It is not very soluble in water, and is not very stable in the presence of light or air. Additionally, it may react with other compounds in the reaction mixture, leading to undesired side reactions.

Future Directions

There are several potential future directions for the use of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide. It may be used to synthesize more complex molecules, such as peptides and peptidomimetics, and could be used as a catalyst for the formation of carbon-carbon bonds. Additionally, it could be used to synthesize agrochemicals, pharmaceuticals, and other organic compounds. Furthermore, further research into its biochemical and physiological effects could lead to new applications in the medical field.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide begins with the reaction of 2-fluorophenol with methyl sulfamate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces the intermediate product, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxylic acid. The acid is then reacted with an amine, such as triethylamine, to produce the desired product, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide.

properties

IUPAC Name

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S/c1-14-20(17,18)11-7-6-10(19-11)12(16)15-9-5-3-2-4-8(9)13/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGQLAJOFBURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide

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